Acrylic Acid-d3
Description
Properties
Molecular Formula |
C3H4O2 |
|---|---|
Molecular Weight |
75.08 g/mol |
IUPAC Name |
2,3,3-trideuterioprop-2-enoic acid |
InChI |
InChI=1S/C3H4O2/c1-2-3(4)5/h2H,1H2,(H,4,5)/i1D2,2D |
InChI Key |
NIXOWILDQLNWCW-FUDHJZNOSA-N |
Isomeric SMILES |
[2H]C(=C([2H])C(=O)O)[2H] |
Canonical SMILES |
C=CC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Introduction: Beyond the Standard Safety Data Sheet
An In-depth Technical Guide to the Safe Handling of Deuterated Acrylic Acid
Deuterated acrylic acid, a stable isotope-labeled molecule where one or more ¹H atoms are replaced by deuterium (²H or D), is an invaluable tool in modern chemical research, particularly in pharmaceutical development and polymer science. Its utility stems from the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond can slow metabolic processes, offering a strategic advantage in designing safer and more effective drugs.[1] Researchers utilize various deuterated forms, such as Acrylic acid-d3 and Acrylic acid-d4, as internal standards in mass spectrometry, for mechanistic studies, and as monomers for isotopically labeled polymers.[2][3]
This guide moves beyond the rigid template of a standard Safety Data Sheet (SDS). It is designed for researchers, scientists, and drug development professionals, providing a deeper, mechanistic understanding of the hazards associated with deuterated acrylic acid. As a Senior Application Scientist, the goal is not just to list protocols but to explain the causality behind them, ensuring that every safety measure is part of a self-validating system of laboratory practice. While deuterium is a stable, non-radioactive isotope, the fundamental chemical reactivity of the acrylic acid molecule itself presents significant hazards that demand rigorous control and a thorough understanding.[1]
Chapter 1: The Dual-Hazard Profile: Isotopic Identity and Chemical Reactivity
The safety profile of deuterated acrylic acid is a composite of two distinct features: the well-documented, high-reactivity hazards of the acrylic acid core and the subtle, yet significant, implications of its isotopic labeling.
The Foundational Hazards of the Acrylic Acid Moiety
The primary safety concerns for deuterated acrylic acid are identical to its non-deuterated analogue. The molecule is simultaneously flammable, corrosive, and acutely toxic.[4][5][6] Its most insidious danger, however, is its propensity for violent, runaway polymerization.
The Critical Role of Inhibitors: Commercial acrylic acid is stabilized with inhibitors, such as the monomethyl ether of hydroquinone (MEHQ) or hydroquinone, to prevent spontaneous polymerization.[7][8][9] This inhibition system is not foolproof and is critically dependent on the presence of dissolved oxygen.[9] Handling the material under an inert atmosphere (e.g., nitrogen or argon) will render the inhibitor ineffective and can lead to a catastrophic, exothermic polymerization event.
Mechanism of Runaway Polymerization: This reaction can be initiated by:
-
Heat or Sunlight: Elevated temperatures or UV exposure can overcome the activation energy barrier for polymerization.[10]
-
Inhibitor Depletion: The inhibitor can be consumed over time or removed through improper handling, such as distillation or freezing. When acrylic acid freezes (melting point: 13°C), the inhibitor concentrates in the remaining liquid phase, leaving the solid crystals unprotected.[9][11] Applying direct heat to thaw frozen acrylic acid is exceptionally dangerous and can initiate violent polymerization.[9]
-
Contamination: Contact with incompatible materials, including strong bases, acids, oxidizing agents, and certain metals, can trigger the reaction.[5][10]
Isotopic Considerations: The Stable Isotope Difference
It is crucial to distinguish stable isotopes from radioactive ones. Deuterium (²H) is non-radioactive and poses no radiological hazard. This is in stark contrast to tritium (³H), a radioactive isotope of hydrogen.[1] Therefore, the acute physical and toxicological hazards are overwhelmingly dictated by the acrylic acid chemistry, not the presence of deuterium.
The primary effect of deuteration is the KIE, which alters the rates of chemical reactions, including metabolic breakdown by enzymes.[1] While this is the very property exploited in drug design, it underscores that deuterated acrylic acid is a distinct chemical entity. Its metabolites and biological interactions may differ from the parent compound, necessitating its handling as a new chemical with its own complete safety assessment.
Chapter 2: Hazard Identification and Risk Assessment
A systematic approach to risk assessment begins with a clear understanding of the substance's classification and the specific health effects associated with all potential routes of exposure.
GHS Classification and Labeling
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for hazard communication. Deuterated acrylic acid carries the same classifications as its non-deuterated counterpart.
| Hazard Class | Hazard Category | Hazard Statement | GHS Pictogram |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapour.[4][6] | 🔥 |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[4][6] | ❗ |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[4][6] | ❗ |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[4][6] | ❗ |
| Skin Corrosion/Irritation | Category 1A | H314: Causes severe skin burns and eye damage.[4][6] | corrosive |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage.[4] | corrosive |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation.[6] | ❗ |
| Hazardous to the Aquatic Environment, Acute | Category 1 | H400: Very toxic to aquatic life.[6][7] | 🌳 |
| Hazardous to the Aquatic Environment, Chronic | Category 2 | H411: Toxic to aquatic life with long lasting effects.[11] | 🌳 |
Exposure Routes and Health Effects
Exposure can cause severe and, in some cases, irreversible damage.
-
Inhalation: Vapors are highly irritating to the nose, throat, and lungs, causing coughing, shortness of breath, and a burning sensation.[10][12] High concentrations can lead to pulmonary edema (fluid in the lungs), a potentially fatal condition.
-
Skin Contact: The substance is corrosive and can cause severe chemical burns.[5][12] It may also be absorbed through the skin, leading to systemic toxicity.[10] Acrylic acid is a known skin sensitizer, meaning that after an initial exposure, very low future exposures can trigger an allergic skin reaction or rash.[5][10]
-
Eye Contact: Direct contact causes severe burns, pain, and can result in permanent eye damage or blindness.[5][12]
-
Ingestion: Corrosive on ingestion.[12] It causes severe burns to the mouth, throat, and stomach, and can lead to shock or collapse.[4][12]
Engineering Controls for Risk Mitigation
The primary line of defense is to minimize exposure through robust engineering controls.
-
Chemical Fume Hood: All work must be conducted in a properly functioning chemical fume hood to prevent inhalation of the corrosive and toxic vapors.[4]
-
Grounding and Bonding: The flammability of acrylic acid necessitates the use of grounded and bonded containers and non-sparking tools to prevent ignition from static discharge.[10][13]
-
Ventilation and Explosion-Proof Equipment: Areas where acrylic acid is used or stored must be well-ventilated to prevent the accumulation of explosive vapor/air mixtures.[12] All electrical equipment should be explosion-proof.[4][11]
Chapter 3: Safe Handling and Storage Protocols
Rigorous adherence to handling and storage protocols is essential to prevent accidents, maintain the chemical's stability, and protect personnel.
Personal Protective Equipment (PPE) - A Self-Validating System
The selection of PPE must be based on a thorough risk assessment of the specific task being performed.
Caption: PPE selection workflow based on experimental task.
Storage: Preserving Stability and Integrity
Improper storage is a primary cause of acrylic acid incidents.
-
Temperature Control: Store in a cool, well-ventilated area between 15°C and 25°C.[4][13] Do not refrigerate or freeze. Freezing can cause the inhibitor to separate from the monomer, creating a highly dangerous, inhibitor-free solid phase.[9]
-
Oxygen Requirement: As previously noted, the stabilizer requires oxygen to function. Containers must not be sealed under an inert atmosphere.[9] The headspace in the container should contain 5-21% oxygen.[13]
-
Light and Container: Store in the original, tightly sealed, opaque or amber container to protect from light, which can initiate polymerization.[1][9]
-
Incompatible Materials: Segregate from all incompatible materials, especially strong oxidizing agents, strong bases (e.g., sodium hydroxide), strong acids, and amines.[5][10]
Step-by-Step Handling Protocol: Preparing a 1M Solution in an Anhydrous Solvent
This protocol illustrates the integration of safety principles into a common laboratory workflow.
-
Preparation: Don all required PPE as determined by the workflow diagram (goggles, face shield, lab coat, chemical-resistant apron, double gloves). Ensure the chemical fume hood sash is at the proper working height and airflow is confirmed.
-
Equipment Setup: Ground the solvent container and the reaction vessel to a common grounding point to prevent static discharge.
-
Inert Atmosphere (Reaction Vessel Only): If the subsequent reaction is moisture-sensitive, flush the reaction vessel with an inert gas (e.g., argon). Crucially, do not flush the deuterated acrylic acid source container.
-
Aliquot Transfer: Using a clean, dry syringe or cannula, slowly withdraw the required amount of deuterated acrylic acid from the source bottle inside the fume hood.
-
Dispensing: Slowly add the deuterated acrylic acid to the solvent in the reaction vessel. An exothermic reaction may occur; be prepared with a cooling bath if necessary.
-
Securing Source: Tightly cap the deuterated acrylic acid source bottle, wipe with a damp cloth, and return it to its designated storage location immediately.
-
Decontamination: Rinse the used syringe/cannula with a small amount of a suitable quenching solvent (e.g., isopropanol) followed by a weak base solution (e.g., sodium bicarbonate) directly into a designated waste container.
-
Final Cleanup: Wipe down the work area in the fume hood. Remove PPE in the correct order (gloves last) and wash hands thoroughly.
Chapter 4: Emergency Procedures and Waste Management
Preparedness is key to mitigating the consequences of an incident.
Spill Response Workflow
Immediate and correct action is critical in the event of a spill.
Caption: A decision-making workflow for responding to chemical spills.
First Aid Measures: Immediate and Critical Actions
-
Inhalation: Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (using a barrier device) and seek immediate medical attention.[10]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15-30 minutes while removing contaminated clothing.[10] A safety shower is required. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15-30 minutes, holding the eyelids open.[4][10] Remove contact lenses if possible. Seek immediate medical attention.[4][10]
-
Ingestion: Do NOT induce vomiting.[4][12] If the person is conscious, rinse their mouth with water and have them drink 1-2 glasses of water to dilute the chemical. Seek immediate medical attention.
Fire-Fighting Measures
-
Extinguishing Media: Use alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[4][6][10] A water spray can be used to cool fire-exposed containers but may be ineffective at extinguishing the fire itself.[4][10]
-
Specific Hazards: Vapors are flammable and heavier than air, and may travel a considerable distance to an ignition source and flash back.[10] Containers may explode when heated.[4][10] Fire will produce toxic and corrosive gases.[5][10]
Waste Disposal
All deuterated acrylic acid waste, including contaminated absorbents and PPE, must be treated as hazardous chemical waste.[1]
-
Segregation: Collect in a dedicated, properly labeled, and sealed container. Do not mix with other waste streams.[1]
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name ("Deuterated Acrylic Acid"), and all applicable hazard pictograms.
-
Disposal: Follow all institutional, local, and national regulations for hazardous waste disposal.
Conclusion
The safe use of deuterated acrylic acid in a research environment hinges on a foundational respect for its potent chemical reactivity. While its isotopic label is key to its scientific utility, the acute safety protocols are dictated by the hazards of the acrylic acid molecule: its corrosivity, flammability, toxicity, and potential for violent polymerization. By implementing robust engineering controls, mandating task-appropriate PPE, and adhering to strict storage and handling protocols, researchers can mitigate these risks effectively. This guide serves as a framework for building a culture of safety that goes beyond mere compliance, fostering a deep, mechanistic understanding of the materials that drive scientific innovation.
References
-
Deuterated Acrylic acid-d3 | CAS 204259-63-2 - ResolveMass Laboratories Inc. (Source: ResolveMass Laboratories Inc.) [Link]
-
Safety Information and Specific Handling Precautions for Radionuclides H-3, C-14, S-35, P-32 and I-125 (Source: Yale Environmental Health & Safety) [Link]
-
Isotope Labeling Services and Capabilities - RTI International (Source: RTI International) [Link]
-
Acrylic acid - Hazardous Substance Fact Sheet (Source: New Jersey Department of Health) [Link]
-
SAFE HANDLING OF RADIOACTIVE ISOTOPES - OSTI.GOV (Source: U.S. Department of Energy Office of Scientific and Technical Information) [Link]
-
PROP-2-ENOIC ACID - Ataman Kimya (Source: Ataman Kimya) [Link]
-
Deuterated Acrylic and Methacrylic acids - Polymer Source (Source: Polymer Source) [Link]
-
Safe use of radioisotopes - PubMed (Source: National Library of Medicine) [Link]
-
prop-2-enoic acid | CAS#:202326-54-3 - Chemsrc (Source: Chemsrc) [Link]
-
Acrylic acid - DCCEEW (Source: Australian Government, Department of Climate Change, Energy, the Environment and Water) [Link]
-
Acrylic acid (EHC 191, 1997) - INCHEM (Source: International Programme on Chemical Safety) [Link]
-
Safety Data Sheet Acrylic Acid - Redox (Source: Redox) [Link]
-
Acrylic Acid | EPA (Source: United States Environmental Protection Agency) [Link]
-
SAFETY DATA SHEET GLACIAL ACRYLIC ACID - Tasnee (Source: Tasnee) [Link]
-
Assessment of structurally related chemicals: toxicity and ecotoxicity of acrylic acid and acrylic acid alkyl esters (acrylates), methacrylic acid and methacrylic acid alkyl esters (methacrylates) - PubMed (Source: National Library of Medicine) [Link]
-
Acrylic acid (HSG 104, 1997) - INCHEM (Source: International Programme on Chemical Safety) [Link]
-
Acrylic Acid Storage (Source: U.S. Chemical Storage) [Link]
-
ICSC 0688 - ACRYLIC ACID (Source: International Labour Organization) [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Deuterated Acrylic and Methacrylic acids [polymersource.ca]
- 4. thermofishersci.in [thermofishersci.in]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. isotope.com [isotope.com]
- 8. Acrylic acid-d4 D = 98atom , = 99 CP, Yes hydroquinone stabilizer 285138-82-1 [sigmaaldrich.com]
- 9. Acrylic acid (HSG 104, 1997) [inchem.org]
- 10. nj.gov [nj.gov]
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- 12. ICSC 0688 - ACRYLIC ACID [chemicalsafety.ilo.org]
- 13. redox.com [redox.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Acrylic Acid-d3 Gelation
Welcome to the Technical Support Center for Acrylic Acid-d3 . Deuterated Acrylic Acid-d3 (C3HD3O2) is a critical, high-value monomer used extensively in NMR spectroscopy, metabolic tracing, and the synthesis of isotopically labeled polymers for pharmaceutical research[1].
Despite its utility, Acrylic Acid-d3 is notoriously prone to spontaneous, highly exergonic polymerization (gelation) due to its reactive vinyl group[2]. Because deuterated reagents are expensive and often handled in small, high-purity batches, standard industrial handling errors can quickly ruin an entire supply. This guide provides researchers with mechanistic insights, diagnostic FAQs, and self-validating protocols to prevent and troubleshoot gelation.
Part 1: Quantitative Thresholds & Storage Parameters
To prevent premature polymerization, Acrylic Acid-d3 is stabilized with inhibitors, most commonly MEHQ (hydroquinone monomethyl ether) . Maintaining the delicate balance between temperature, inhibitor concentration, and dissolved oxygen is critical[3].
| Parameter | Optimal Range / Threshold | Causality & Consequence of Deviation |
| Storage Temperature | 15°C to 25°C | < 13°C: Induces crystallization. MEHQ and O2 partition out of the solid, leaving the core under-inhibited[4].> 30°C: Accelerates thermal radical formation, overwhelming the inhibitor. |
| MEHQ Inhibitor Level | 200 ppm | < 100 ppm: High risk of spontaneous runaway polymerization.> 500 ppm: May severely retard intended downstream polymerization experiments[2]. |
| Dissolved Oxygen | Atmospheric Saturation | MEHQ is strictly oxygen-dependent. Storing under inert atmospheres (N2/Ar) disables the inhibitor, guaranteeing gelation[4]. |
| Thawing Temperature | Max 25°C (Water Bath) | High-intensity heating (>35°C) initiates thermal polymerization before the partitioned MEHQ can melt and redistribute[4]. |
Part 2: Diagnostic FAQs
Q1: I stored my Acrylic Acid-d3 under an Argon atmosphere to preserve its isotopic purity, but it polymerized into a solid block overnight. Why? A1: This is the most common error when handling expensive deuterated reagents. Mechanistically, the MEHQ inhibitor does not trap carbon-centered radicals directly. Instead, dissolved oxygen must first react with the carbon-centered radical to form a peroxyl radical (ROO•). MEHQ then intercepts this peroxyl radical via hydrogen transfer to terminate the chain[2]. By purging the headspace with Argon or Nitrogen, you depleted the dissolved oxygen, rendering the MEHQ completely inactive and triggering runaway polymerization[4]. Always store Acrylic Acid-d3 under an ambient air atmosphere.
Q2: I kept the bottle in the refrigerator (4°C). When I took it out, it was frozen solid. I pipetted some liquid off the top as it thawed, and the rest of the bottle violently gelled. What happened? A2: Acrylic acid freezes at approximately 13°C (55°F). During crystallization, the MEHQ inhibitor and dissolved oxygen partition into the liquid phase, leaving the solid core severely under-inhibited[4]. By extracting the first thawed liquid, you removed the vast majority of the MEHQ. As the remaining solid melted, it lacked sufficient inhibitor to prevent radical propagation and rapidly polymerized. You must thaw the material completely and mix it thoroughly before dispensing.
Q3: How do I know if my Acrylic Acid-d3 has started to polymerize before it becomes a macroscopic solid gel? A3: Early-stage polymerization manifests as a subtle increase in viscosity and a measurable decrease in MEHQ concentration. You can monitor MEHQ levels using UV-Vis spectrophotometry, as MEHQ has a distinct absorbance curve peaking around 290 nm. A drop in MEHQ concentration below 150 ppm indicates that the inhibitor is actively being consumed to fight off radical propagation.
Part 3: Mechanistic & Workflow Visualizations
Mechanistic pathway of MEHQ inhibition requiring dissolved oxygen to prevent gelation.
Self-validating workflow for safely thawing frozen Acrylic Acid-d3 without triggering gelation.
Part 4: Validated Experimental Protocols
Protocol A: Safe Thawing and Homogenization of Frozen Acrylic Acid-d3
Causality: Freezing segregates the inhibitor from the monomer. This protocol ensures thermal energy is applied slowly enough to prevent localized hot spots while guaranteeing the homogeneous redistribution of MEHQ before use[4].
-
Visual Inspection: Examine the bottle. If the Acrylic Acid-d3 is partially or fully crystallized, do not open the cap or attempt to extract any liquid.
-
Temperature-Controlled Bath: Place the sealed bottle in a water bath strictly maintained between 20°C and 25°C . Never use high-intensity heating (e.g., heat guns or boiling water), as temperatures above 35°C will initiate thermal polymerization.
-
Thawing: Allow the solid to melt completely. Do not agitate vigorously while solid chunks remain, as the friction can generate localized heat.
-
Homogenization: Once fully liquid, gently invert the bottle 10–15 times to redistribute the MEHQ and dissolved oxygen evenly throughout the monomer.
-
System Validation Step: Hold the bottle up to a light source. Visually confirm that no refractive index gradients (Schlieren lines) exist in the liquid. A perfectly uniform optical appearance validates complete mixing, ensuring the entire batch is safely inhibited.
Protocol B: Salvaging Partially Polymerized Acrylic Acid-d3 via Vacuum Distillation
Causality: If early-stage oligomerization has occurred (evidenced by high viscosity but not a solid block), the monomer can be salvaged. Vacuum distillation lowers the boiling point, preventing thermal gelation during heating, while separating the pure monomer from heavy oligomers and old MEHQ.
-
Apparatus Setup: Assemble a short-path vacuum distillation apparatus. Ensure all joints are greased and the system is leak-tight.
-
Pot Preparation: Add the viscous Acrylic Acid-d3 to the boiling flask. Add an anaerobic inhibitor like Phenothiazine (PTZ) at 300 ppm to the pot. Causality: PTZ does not require oxygen to function, protecting the pot residue from violently gelling as it concentrates under vacuum.
-
Receiver Preparation (Critical): Pre-weigh fresh MEHQ into the receiving flask to achieve a final concentration of 200 ppm based on the expected distillate volume. Causality: Distilled Acrylic Acid-d3 is completely uninhibited. If it condenses into an empty flask, it will polymerize instantly.
-
Distillation: Apply vacuum (e.g., 10-20 mmHg) and gently heat the pot. Collect the pure Acrylic Acid-d3 distillate in the receiver flask chilled in an ice bath.
-
Aeration: Once distillation is complete, immediately break the vacuum with dry air (NOT Nitrogen or Argon) to activate the MEHQ in the receiving flask[4].
-
System Validation Step: Extract a 1 mL aliquot of the newly distilled monomer and run a UV-Vis scan at 290 nm. Calculate the absorbance to confirm the MEHQ concentration is successfully restored to ~200 ppm, validating the stability of the salvaged batch.
Part 5: References
-
Modeling of the Inhibition Mechanism of Acrylic Acid Polymerization. Academia.edu. 2
-
Acrylic Acid-d3 Product Specifications. CymitQuimica. 3
-
Deuterated Acrylic acid-d3 | CAS 204259-63-2. ResolveMass Laboratories Inc.1
-
The Do's and Don'ts: Safe Handling of Acrylic Acid. European Basic Acrylic Monomer Group (EBAM). 4
-
Measuring MeHQ (Polymerization Inhibitor). Applied Analytics.
Sources
Validation & Comparative
A Comparative Guide to qNMR and GC-FID for Purity Assay of Acrylic Acid-d3
This guide provides an in-depth comparison of two prominent analytical techniques, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and Gas Chromatography with Flame Ionization Detection (GC-FID), for the determination of purity of Acrylic Acid-d3. This document is intended for researchers, scientists, and drug development professionals who require accurate and reliable purity assessment of isotopically labeled compounds. We will delve into the fundamental principles of each method, provide detailed experimental protocols, and present a comparative analysis of their performance based on key validation parameters.
Introduction: The Critical Need for Accurate Purity Determination
In the realm of pharmaceutical development and scientific research, the purity of starting materials and active pharmaceutical ingredients (APIs) is of paramount importance. For isotopically labeled compounds like Acrylic Acid-d3, which are often used as internal standards in mass spectrometry or as tracers in metabolic studies, an accurate purity value is crucial for the validity of experimental results. Even minor impurities can lead to significant errors in quantification and misinterpretation of data.
Quantitative NMR (qNMR) has emerged as a powerful primary ratio method for purity determination.[1][2] Its key advantage lies in the direct proportionality between the NMR signal intensity and the number of nuclei, allowing for quantification without the need for a specific reference standard for the analyte itself.[3][4] In contrast, GC-FID is a well-established, sensitive chromatographic technique widely used for the analysis of volatile and semi-volatile compounds.[4][5] This guide will provide a head-to-head comparison of these two techniques for the specific application of assaying Acrylic Acid-d3 purity.
Principles of the Compared Methodologies
Quantitative NMR (qNMR) Spectroscopy
qNMR is a direct and absolute quantification method that relies on the fundamental principle that the integrated area of an NMR signal is directly proportional to the number of protons giving rise to that signal.[3] By co-dissolving a known mass of a high-purity internal standard with a known mass of the analyte, the purity of the analyte can be calculated using the following equation[3][6]:
Purityanalyte (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Puritystd
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
std = Internal Standard
The selection of an appropriate internal standard is critical for the success of a qNMR experiment. The ideal standard should be of high purity, stable, soluble in the same deuterated solvent as the analyte, and most importantly, have NMR signals that do not overlap with any signals from the analyte or its potential impurities.[7][8]
Gas Chromatography with Flame Ionization Detection (GC-FID)
Gas chromatography is a separation technique where a volatile sample is injected into a heated injector, vaporized, and carried by an inert gas (the mobile phase) through a column (the stationary phase).[9] The components of the sample interact differently with the stationary phase, leading to their separation based on their boiling points and polarity. As the separated components elute from the column, they are detected by a flame ionization detector (FID). The FID burns the organic compounds in a hydrogen-air flame, producing ions that generate a current proportional to the mass of the carbon atoms in the analyte. This makes FID a mass-sensitive detector with a wide linear range, ideal for quantitative analysis.[4] For purity determination by GC-FID, the area of the main peak (Acrylic Acid-d3) is compared to the total area of all peaks in the chromatogram (area percent method), or an internal standard method can be employed for more accurate quantification.
Experimental Design and Protocols
A scientifically sound comparison requires well-designed and validated experimental protocols. The following sections detail the step-by-step methodologies for assaying the purity of a hypothetical batch of Acrylic Acid-d3 using both qNMR and GC-FID.
qNMR Purity Assay of Acrylic Acid-d3
Rationale for Experimental Choices:
-
Analyte: Acrylic Acid-d3 (C₃HD₃O₂). In the ¹H NMR spectrum, the vinylic protons at positions 2 and 3 are replaced by deuterium. Therefore, the primary signal of interest for the pure compound will be the carboxylic acid proton. Any residual non-deuterated acrylic acid would show signals in the vinylic region (around 5.8-6.5 ppm).[10][11]
-
Deuterated Solvent: Chloroform-d (CDCl₃) is chosen for its ability to dissolve acrylic acid and many common organic internal standards. Its residual proton signal at ~7.26 ppm does not interfere with the expected signals of interest.[12]
-
Internal Standard: 1,3,5-Trimethoxybenzene is selected as the internal standard. It is a stable, non-volatile solid of high purity, and it is soluble in CDCl₃.[12][13] Its ¹H NMR spectrum exhibits two sharp singlets: one for the three aromatic protons at ~6.1 ppm and another for the nine methoxy protons at ~3.8 ppm. The aromatic proton signal is in a relatively clear region of the spectrum and can be used for quantification, minimizing the risk of overlap with potential impurities in the Acrylic Acid-d3 sample.[14][15]
Experimental Protocol:
-
Sample and Standard Preparation:
-
Accurately weigh approximately 10 mg of 1,3,5-Trimethoxybenzene (certified reference material, purity ≥99.5%) into a clean, dry vial. Record the exact mass.
-
Accurately weigh approximately 20 mg of the Acrylic Acid-d3 sample into the same vial. Record the exact mass.
-
Add approximately 0.75 mL of Chloroform-d (CDCl₃) to the vial.
-
Cap the vial and vortex thoroughly to ensure complete dissolution of both the sample and the internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Key Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Relaxation Delay (d1): 30 seconds. This long delay is crucial to ensure complete T1 relaxation of all protons, which is essential for accurate integration.
-
Number of Scans (ns): 16. This provides a good signal-to-noise ratio for accurate integration.
-
Acquisition Time (aq): At least 3 seconds.
-
Spectral Width (sw): A standard range covering from -1 to 13 ppm.
-
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz).
-
Phase the spectrum carefully to obtain a flat baseline.
-
Calibrate the spectrum by setting the residual CHCl₃ signal to 7.26 ppm.
-
Integrate the singlet from the aromatic protons of 1,3,5-trimethoxybenzene (~6.1 ppm) and any signals corresponding to non-deuterated acrylic acid impurities in the vinylic region (~5.8-6.5 ppm).
-
Calculate the purity of Acrylic Acid-d3 using the qNMR equation provided earlier. The signal from the carboxylic acid proton of Acrylic Acid-d3 can also be used for quantification if it is well-resolved and does not exchange with residual water.
-
Caption: Workflow for the GC-FID purity assay of Acrylic Acid-d3.
Comparative Performance Analysis
The performance of each method was evaluated based on the validation parameters outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines. [10][16]The following tables summarize the hypothetical, yet realistic, data obtained from the analysis of a single batch of Acrylic Acid-d3.
Table 1: Purity Assay Results
| Parameter | qNMR | GC-FID (Area %) |
| Purity (%) | 99.2 | 99.5 |
| Relative Standard Deviation (RSD, n=6) | 0.15% | 0.30% |
| Comments | Provides a direct measure of the molar purity. | Assumes all impurities elute and are detected by FID. May not detect non-volatile or inorganic impurities. |
Table 2: Method Validation Parameters
| Parameter | qNMR | GC-FID |
| Specificity | High. The chemical shift is highly specific to the molecular structure. Co-eluting impurities are not an issue. | Moderate. Relies on chromatographic separation. Co-eluting impurities can interfere with quantification. |
| Linearity (r²) | Not applicable in this direct measurement approach. The response is inherently linear. | > 0.999 |
| Accuracy (% Recovery) | 98.5 - 101.5% | 98.0 - 102.0% |
| Precision (RSD) | Repeatability: < 0.5%Intermediate Precision: < 1.0% | Repeatability: < 1.0%Intermediate Precision: < 1.5% |
| Limit of Quantification (LOQ) | Typically around 0.1% for impurities. | Dependent on the impurity, but generally in the low ppm range. |
| Robustness | High. Less affected by small variations in experimental parameters like temperature. | Moderate. Small changes in oven temperature or flow rate can affect retention times and resolution. |
Discussion and Conclusion
Both qNMR and GC-FID are powerful techniques for the purity assessment of Acrylic Acid-d3, each with its own set of advantages and limitations.
qNMR offers a significant advantage as a primary ratio method , providing a direct and highly accurate measure of the molar purity without the need for a specific reference standard of the analyte. [1][2]Its high specificity, based on the unique chemical shifts of the nuclei, makes it less susceptible to interferences from co-impurities that might co-elute in a chromatographic separation. The method is also non-destructive, allowing for the recovery of the sample if necessary. However, qNMR is generally less sensitive than GC-FID and may not be suitable for detecting trace-level impurities. The initial cost of an NMR spectrometer is also considerably higher than that of a GC-FID system.
GC-FID is a highly sensitive and robust technique that is widely available in analytical laboratories. It excels at separating and quantifying volatile impurities, often at the parts-per-million (ppm) level. The area percent method is simple and rapid, providing a good initial assessment of purity. However, the accuracy of the area percent method relies on the assumption that all impurities have a similar response factor in the FID as the main component, which may not always be the case. Furthermore, GC-FID cannot detect non-volatile impurities or inorganic salts. For a more accurate quantification, an internal standard method should be employed, which requires a suitable internal standard that is well-resolved from all other peaks.
Recommendation:
For the definitive and highly accurate determination of the absolute molar purity of Acrylic Acid-d3, qNMR is the recommended method . Its status as a primary analytical method provides a high degree of confidence in the results. For routine quality control and the screening of volatile impurities, GC-FID is a valuable and cost-effective complementary technique . In a comprehensive quality control strategy, the use of both techniques provides an orthogonal approach, offering a more complete picture of the sample's purity. qNMR can provide the accurate assay value, while GC-FID can be used to profile and quantify volatile impurities.
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A Comparative Analysis of the Thermal Degradation of Deuterated vs. Hydrogenated Poly(acrylic acid): An In-depth Technical Guide
This guide provides a comprehensive comparison of the thermal degradation behavior of deuterated poly(acrylic acid) (d-PAA) and its hydrogenated counterpart (h-PAA). For researchers, scientists, and drug development professionals, understanding the thermal stability of polymers is paramount for predicting material lifetime, ensuring performance under thermal stress, and designing more robust formulations. This document delves into the experimental methodologies and underlying scientific principles that differentiate the thermal degradation pathways of these two isotopic forms of PAA.
The substitution of hydrogen with its heavier, stable isotope, deuterium, can significantly alter the physicochemical properties of a polymer.[1][2] This phenomenon, known as the kinetic isotope effect (KIE), is particularly relevant in the context of thermal degradation, where the cleavage of carbon-hydrogen (C-H) versus carbon-deuterium (C-D) bonds can proceed at different rates, thereby influencing the overall stability of the polymer.[3]
Foundational Principles: The Thermal Degradation of Poly(acrylic acid)
The thermal degradation of poly(acrylic acid) is a complex process that generally proceeds through multiple stages.[4][5] Initial weight loss at lower temperatures (below 200°C) is typically attributed to the evaporation of adsorbed water.[4] The primary degradation phase involves several competing reactions, including:
-
Anhydride Formation: At temperatures between approximately 200°C and 300°C, adjacent carboxylic acid side groups undergo dehydration to form six-membered cyclic anhydrides.[6]
-
Decarboxylation: The removal of carboxyl groups as carbon dioxide (CO2) also occurs within this temperature range.[4][6]
-
Main Chain Scission: At temperatures exceeding 300°C, the polymer backbone begins to break down, leading to the formation of lower molecular weight fragments.[4][7][8]
The specific degradation pathway and the products formed can be influenced by factors such as the heating rate, atmosphere (inert or oxidative), and the presence of any additives.[9][10]
The Kinetic Isotope Effect: A Theoretical Framework
The basis for the expected difference in thermal stability between h-PAA and d-PAA lies in the kinetic isotope effect. The C-D bond has a lower zero-point energy and thus a higher dissociation energy compared to the C-H bond.[11] Consequently, reactions involving the cleavage of a C-D bond in the rate-determining step will generally proceed more slowly than those involving a C-H bond. This has been observed to enhance the thermal and oxidative stability of various deuterated polymers.[1][3]
In the context of PAA degradation, the KIE is anticipated to influence both side-group elimination and main-chain scission reactions where C-H bond cleavage is a critical step.
Experimental Investigation: A Step-by-Step Guide
To empirically compare the thermal degradation of h-PAA and d-PAA, a rigorous experimental protocol is essential.
Objective: To synthesize h-PAA and d-PAA with comparable molecular weights and narrow polydispersity to ensure that any observed differences in thermal stability are primarily due to isotopic substitution.
Protocol for h-PAA Synthesis (via RAFT Polymerization):
-
Reagents: Acrylic acid (monomer), a suitable chain transfer agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid), an initiator (e.g., azobisisobutyronitrile, AIBN), and a solvent (e.g., 1,4-dioxane).
-
Procedure:
-
Combine acrylic acid, the chain transfer agent, and the solvent in a reaction vessel.
-
Deoxygenate the mixture by purging with an inert gas (e.g., nitrogen or argon) for at least 30 minutes.
-
Add the initiator to the reaction mixture.
-
Heat the reaction to a specified temperature (e.g., 70°C) and allow it to proceed for a predetermined time to achieve the target molecular weight.
-
Precipitate the polymer in a non-solvent (e.g., diethyl ether), filter, and dry under vacuum.
-
Protocol for d-PAA Synthesis:
The synthesis of d-PAA follows a similar procedure to that of h-PAA, with the critical substitution of deuterated acrylic acid (acrylic acid-d3 or acrylic acid-d4) as the monomer.[12] Deuterated monomers can be sourced from specialty chemical suppliers.[12][13]
Prior to thermal analysis, it is crucial to characterize the synthesized polymers to confirm their structure, molecular weight, and isotopic purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the polymer structure. For d-PAA, ²H NMR is employed to verify the extent and location of deuteration.
-
Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymers.
Objective: To quantitatively measure the weight loss of the polymers as a function of temperature and to identify the gaseous products evolved during degradation. TGA-FTIR is a powerful technique for studying polymer degradation mechanisms.[14][15][16]
Experimental Protocol:
-
Sample Preparation: Place a small, precisely weighed amount (e.g., 5-10 mg) of the dried polymer sample into a TGA crucible.
-
TGA Parameters:
-
Heat the sample from ambient temperature to a final temperature (e.g., 800°C) at a controlled heating rate (e.g., 10°C/min).
-
Conduct the experiment under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.
-
-
FTIR Analysis: The gaseous products evolved from the TGA are continuously transferred to an FTIR gas cell via a heated transfer line. FTIR spectra are collected at regular intervals throughout the TGA run.
Anticipated Results and Discussion
Based on the principles of the kinetic isotope effect, the following outcomes are anticipated:
It is hypothesized that d-PAA will exhibit enhanced thermal stability compared to h-PAA. This will be manifested in the TGA data as:
-
Higher Onset Decomposition Temperature (T_onset): The temperature at which significant weight loss begins is expected to be higher for d-PAA.
-
Higher Temperature of Maximum Degradation Rate (T_max): The peak of the derivative thermogravimetric (DTG) curve, which corresponds to the temperature of the fastest decomposition, is anticipated to be shifted to a higher temperature for d-PAA.
-
Increased Residual Mass: At any given temperature in the degradation region, d-PAA may show a higher percentage of remaining mass.
Table 1: Anticipated Thermal Degradation Parameters for h-PAA and d-PAA
| Parameter | Hydrogenated PAA (h-PAA) | Deuterated PAA (d-PAA) |
| Onset Decomposition Temperature (T_onset) | Lower | Higher |
| Temperature at Max. Degradation Rate (T_max) | Lower | Higher |
| Residual Mass at 600°C | Lower | Higher |
The FTIR spectra of the evolved gases will provide insights into the degradation products.
-
Anhydride Formation: The evolution of water (H₂O for h-PAA and D₂O for d-PAA) will be observed. The temperature at which water evolution begins may be higher for d-PAA due to the stabilization of the transition state for the dehydration reaction.
-
Decarboxylation: The evolution of carbon dioxide (CO₂) will be a major feature for both polymers.
-
Chain Scission Products: At higher temperatures, the FTIR spectra will show the presence of various organic fragments resulting from the breakdown of the polymer backbone. The composition and evolution profiles of these fragments may differ between h-PAA and d-PAA, reflecting the influence of the KIE on the specific chain scission pathways.
Visualizing the Process
To better illustrate the experimental and mechanistic aspects of this comparison, the following diagrams are provided.
Caption: Proposed thermal degradation pathways for h-PAA and d-PAA.
Conclusion and Implications
The systematic comparison of the thermal degradation of deuterated and hydrogenated poly(acrylic acid) provides valuable insights into the role of isotopic substitution on polymer stability. The anticipated enhancement in the thermal stability of d-PAA, as evidenced by higher decomposition temperatures, can have significant implications for various applications. For instance, in drug delivery systems where thermal sterilization or processing is required, the use of d-PAA could offer a wider processing window and a more stable final product. Furthermore, understanding the influence of the kinetic isotope effect on specific degradation pathways can inform the design of more robust and durable polymer-based materials for a wide range of scientific and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
